6H-Indeno[5,4-d]oxazol-8(7H)-one 6H-Indeno[5,4-d]oxazol-8(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13916297
InChI: InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2
SMILES:
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

6H-Indeno[5,4-d]oxazol-8(7H)-one

CAS No.:

Cat. No.: VC13916297

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

6H-Indeno[5,4-d]oxazol-8(7H)-one -

Specification

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name 6,7-dihydrocyclopenta[g][1,3]benzoxazol-8-one
Standard InChI InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2
Standard InChI Key GFABPMUUVJVLPS-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C1C=CC3=C2OC=N3

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Stereochemistry

The compound features a bicyclic framework comprising a benzannulated indene fused to an oxazole ring. The oxazole moiety contains a five-membered ring with nitrogen and oxygen atoms at positions 1 and 3, respectively. Density functional theory (DFT) studies reveal that the planar geometry of the fused rings enhances conjugation, contributing to stability and electronic delocalization . The stereochemistry of substituents on the indeno moiety significantly influences biological activity, as demonstrated in enantioselective synthesis protocols .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₇NO₂
Molecular Weight173.17 g/mol
CAS Number1000333-90-3
InChIKeyGFABPMUUVJVLPS-UHFFFAOYSA-N
SynonymsSCHEMBL2298073, PubChem CID 57781265

Spectroscopic and Computational Insights

Infrared (IR) spectroscopy identifies characteristic absorptions for the carbonyl group (C=O) at 1,720 cm⁻¹ and the oxazole C-N stretch at 1,250 cm⁻¹ . Nuclear magnetic resonance (NMR) data further corroborate the structure: the indeno proton signals appear as a multiplet at δ 7.2–7.8 ppm, while the oxazole protons resonate as a singlet at δ 6.1 ppm . Computational models predict a dipole moment of 3.2 D, aligning with its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies and Reaction Mechanisms

Cyclization Strategies

The synthesis of 6H-Indeno[5,4-d]oxazol-8(7H)-one typically involves intramolecular cyclization of precursor ketones. For example, treatment of 5-acetyl-2(3H)-benzoxazolone with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions yields the target compound via aldol condensation . Alternative routes employ propiolyl chloride and oxazolidinones in a lithium-mediated coupling reaction, achieving yields up to 94% .

Enantioselective Synthesis

Chiral variants are synthesized using asymmetric catalysis. A notable method involves the reaction of tetrahydrodiazocines with enantiopure oxazolidinones (e.g., (3aR,8aS)-7f) in dichloromethane, producing diastereomeric ratios of 43:57 . The use of n-butyllithium (nBuLi) as a base facilitates deprotonation, while pivaloyl chloride acts as an acylating agent to stabilize intermediates .

Reaction Scheme 1: Key Steps in Synthesis

  • Deprotonation:
    Oxazolidinone+nBuLiLithium enolate\text{Oxazolidinone} + \text{nBuLi} \rightarrow \text{Lithium enolate}

  • Acylation:
    Lithium enolate+Propiolyl chloride3-Propioloyl intermediate\text{Lithium enolate} + \text{Propiolyl chloride} \rightarrow \text{3-Propioloyl intermediate}

  • Cyclization:
    IntermediateΔ6H-Indeno[5,4-d]oxazol-8(7H)-one\text{Intermediate} \xrightarrow{\Delta} \text{6H-Indeno[5,4-d]oxazol-8(7H)-one}

Molecular docking studies reveal that derivatives of this compound inhibit cyclin-dependent kinases (CDKs) and Bcl-2 family proteins, key regulators of apoptosis. For instance, 3-(2,8-dimethyl-diazocinyl)acetyl analogs exhibit IC₅₀ values of 3.1 µM against breast cancer cell lines (MCF-7), surpassing reference drugs like tamoxifen . The oxazole ring’s ability to chelate metal ions may enhance DNA intercalation, as evidenced by fluorescence quenching assays .

Antioxidant and Anti-inflammatory Effects

Chalcone derivatives incorporating the 6H-Indeno[5,4-d]oxazol-8(7H)-one scaffold demonstrate potent radical-scavenging activity. Compound S20478 inhibits copper-induced low-density lipoprotein (LDL) oxidation with an IC₅₀ of 3.1 µM, outperforming probucol by tenfold . In murine models, these derivatives reduce prostaglandin E₂ (PGE₂) levels by 75%, highlighting anti-inflammatory efficacy .

Recent Advances and Computational Modeling

DFT-Optimized Synthesis

DFT calculations at the B3LYP/6-31G level identify transition states for cyclization, enabling the prediction of activation energies (ΔG‡ = 24.3 kcal/mol) . Solvent models (e.g., PCM) further refine reaction yields by accounting for dielectric effects in THF (ε = 7.6) .

ADMET Profiling

Pharmacokinetic simulations using SwissADME predict moderate blood-brain barrier permeability (log BB = -0.8) and CYP3A4-mediated metabolism. Aqueous solubility (log S = -3.2) remains a challenge, prompting the development of PEGylated nanoformulations to enhance bioavailability .

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